

Spectroscopic Data of 2-Benzoylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzoylthiophene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Benzoylthiophene** (phenyl(thiophen-2-yl)methanone), a key heterocyclic ketone with applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Benzoylthiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **2-Benzoylthiophene** (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.88	d	6.9	2H	H-2', H-6' (Benzoyl)
7.73	d	4.6	1H	H-5 (Thiophene)
7.66-7.65	m	-	1H	H-3 (Thiophene)
7.60	t	7.3	1H	H-4' (Benzoyl)
7.50	t	7.8	2H	H-3', H-5' (Benzoyl)
7.18-7.16	m	-	1H	H-4 (Thiophene)

Data sourced from publicly available datasets.[\[1\]](#)

Table 2: ^{13}C NMR Data for **2-Benzoylthiophene** (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
188.2	C=O (Ketone)
143.6	C-2 (Thiophene)
138.1	C-1' (Benzoyl)
134.7	C-5 (Thiophene)
134.1	C-3 (Thiophene)
132.2	C-4' (Benzoyl)
129.1	C-2', C-6' (Benzoyl)
128.3	C-3', C-5' (Benzoyl)
127.9	C-4 (Thiophene)

Data sourced from publicly available datasets.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **2-Benzoylthiophene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3100-3000	Medium	Aromatic C-H Stretch (Benzoyl & Thiophene)
~1630-1650	Strong	C=O Stretch (Ketone, conjugated)
~1580, ~1450	Medium-Strong	C=C Stretch (Aromatic Rings)
~1420	Medium	Thiophene Ring Stretch
~1280	Strong	C-C(=O)-C Stretch and Bend
~850	Strong	C-H Out-of-plane Bending (2-substituted thiophene)
~700	Strong	C-H Out-of-plane Bending (Monosubstituted benzene)

Peak positions are characteristic for 2-aryltiophenes and may vary slightly based on the specific experimental conditions.[\[2\]](#)

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **2-Benzoylthiophene**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	189.0369	189.0371

Data corresponds to the protonated molecule.[\[1\]](#)

Table 5: Major Fragment Ions in the Electron Ionization (EI) Mass Spectrum of **2-Benzoylthiophene**

m/z	Proposed Fragment Ion
188	$[\text{C}_{11}\text{H}_8\text{OS}]^{+ \cdot}$ (Molecular Ion)
111	$[\text{C}_4\text{H}_3\text{S}-\text{C}=\text{O}]^{+}$ (Thienoyl cation)
105	$[\text{C}_6\text{H}_5-\text{C}=\text{O}]^{+}$ (Benzoyl cation)
77	$[\text{C}_6\text{H}_5]^{+}$ (Phenyl cation)

The fragmentation is dominated by α -cleavage at the carbonyl group.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Benzoylthiophene** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- A 400 MHz NMR spectrometer is utilized for ^1H NMR and a 100 MHz spectrometer for ^{13}C NMR.
- ^1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16-32 scans. A standard pulse program is used with a spectral width of approximately 0-10 ppm.
- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required. The spectral width is set to approximately 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet Method: A small amount of **2-Benzoylthiophene** (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

- An FTIR spectrometer is used to record the spectrum.
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
- The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation:

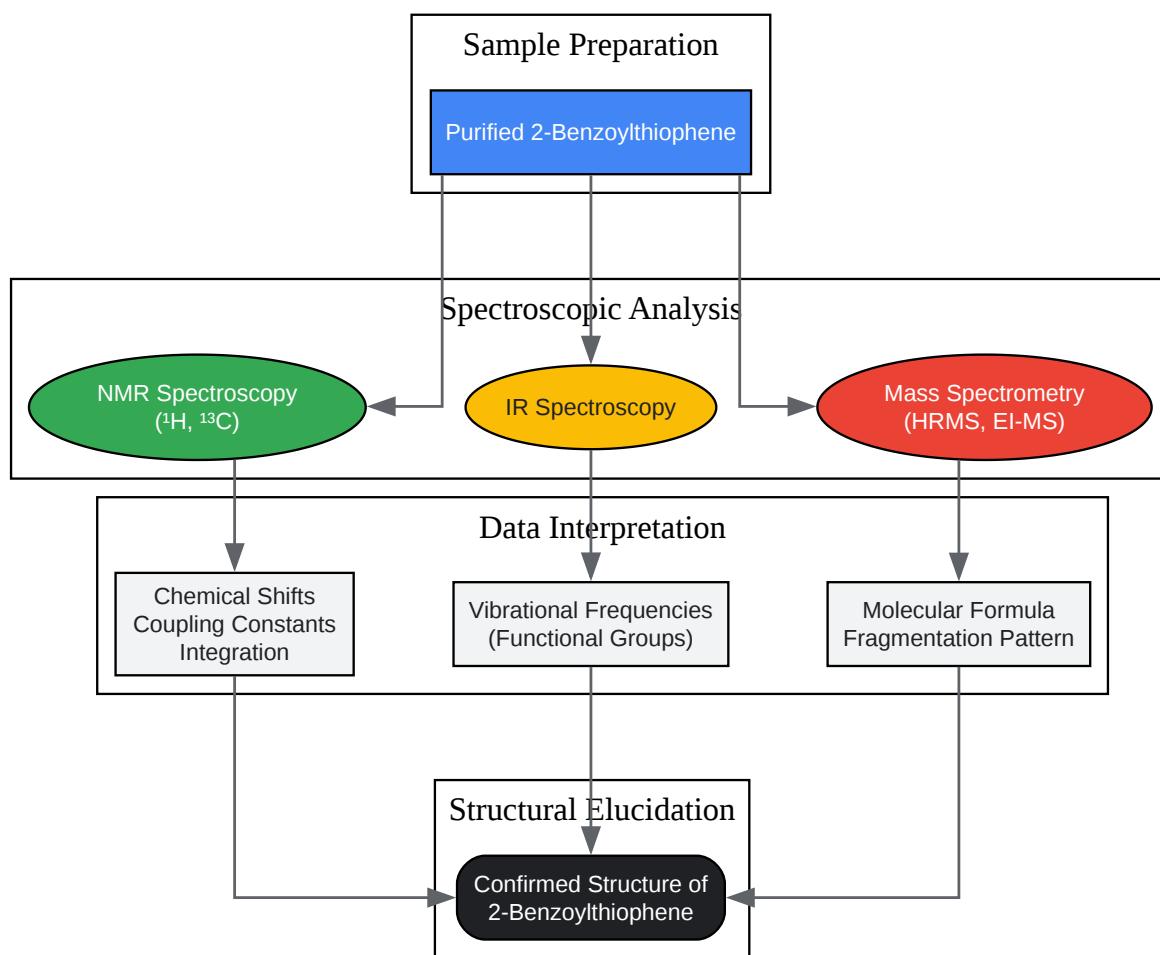
- For High-Resolution Mass Spectrometry (HRMS), the sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer via direct infusion or liquid chromatography.
- For Electron Ionization (EI) Mass Spectrometry, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation and Data Acquisition:

- HRMS: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is used. The instrument is operated in positive ion mode to detect $[\text{M}+\text{H}]^+$.
- EI-MS: The sample is ionized using a standard 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **2-Benzoylthiophene**.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **2-Benzoylthiophene**.

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